molecular formula C16H30N2O4 B12316842 methyl (3R,6S)-6-methylpiperidine-3-carboxylate;methyl (3S,6R)-6-methylpiperidine-3-carboxylate

methyl (3R,6S)-6-methylpiperidine-3-carboxylate;methyl (3S,6R)-6-methylpiperidine-3-carboxylate

Cat. No.: B12316842
M. Wt: 314.42 g/mol
InChI Key: DHIQLDZCEOFCBZ-RMHGRBOHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3R,6S)-6-methylpiperidine-3-carboxylate and methyl (3S,6R)-6-methylpiperidine-3-carboxylate are stereoisomeric piperidine derivatives characterized by a six-membered nitrogen-containing ring with methyl and methoxycarbonyl substituents at positions 3 and 6, respectively. These compounds are of interest due to their utility as intermediates in pharmaceutical synthesis and their stereochemical complexity.

Properties

Molecular Formula

C16H30N2O4

Molecular Weight

314.42 g/mol

IUPAC Name

methyl (3R,6S)-6-methylpiperidine-3-carboxylate;methyl (3S,6R)-6-methylpiperidine-3-carboxylate

InChI

InChI=1S/2C8H15NO2/c2*1-6-3-4-7(5-9-6)8(10)11-2/h2*6-7,9H,3-5H2,1-2H3/t2*6-,7+/m10/s1

InChI Key

DHIQLDZCEOFCBZ-RMHGRBOHSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H](CN1)C(=O)OC.C[C@H]1CC[C@H](CN1)C(=O)OC

Canonical SMILES

CC1CCC(CN1)C(=O)OC.CC1CCC(CN1)C(=O)OC

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Pyridine Derivatives

The hydrogenation of pyridine precursors represents a cornerstone strategy for synthesizing chiral piperidine scaffolds. A key approach involves the reduction of methyl 6-methylnicotinate derivatives using heterogeneous catalysts under controlled conditions.

In a documented procedure, methyl 6-methylnicotinate undergoes hydrogenation in glacial acetic acid with platinum oxide (PtO₂) as the catalyst. The reaction proceeds under hydrogen gas (1 atm) at room temperature for 16 hours, yielding a diastereomeric mixture of methyl 6-methylpiperidine-3-carboxylate with >95:5 cis:trans selectivity. Post-reduction, the crude product is treated with triethylamine and di-tert-butyl dicarbonate (Boc₂O) in dichloromethane to protect the amine moiety, facilitating subsequent purification.

Key Reaction Parameters:

Parameter Value
Catalyst PtO₂ (5 mol%)
Solvent Glacial acetic acid
Pressure 1 atm H₂
Temperature 25°C
Reaction Time 16 hours
Diastereomeric Ratio >95:5 (cis:trans)

This method achieves high cis selectivity due to steric hindrance from the 6-methyl group, which directs hydrogen adsorption on the pyridine ring’s less hindered face.

Stereoselective Esterification of Piperidine Carboxylic Acids

Racemic resolution of piperidine-3-carboxylic acid derivatives offers a pathway to isolate enantiomerically pure products. A patent-described method involves the synthesis of methyl 6-methylpiperidine-3-carboxylate via esterification of 6-methylpiperidine-3-carboxylic acid using methyl chloroformate in the presence of triethylamine.

The reaction is conducted under anhydrous conditions at 0–5°C to minimize ester hydrolysis. The resulting racemic mixture is then resolved using chiral stationary phase chromatography or enzymatic kinetic resolution. For instance, lipase-mediated hydrolysis of the ester in aqueous buffer selectively cleaves one enantiomer, leaving the desired (3R,6S) or (3S,6R) isomer intact.

Optimized Conditions for Enzymatic Resolution:

Parameter Value
Enzyme Candida antarctica lipase B
Solvent Phosphate buffer (pH 7.0)
Temperature 37°C
Reaction Time 24–48 hours
Enantiomeric Excess ≥99% ee

This method’s scalability is limited by enzyme cost, making it more suitable for small-scale pharmaceutical applications.

Asymmetric Synthesis via Chiral Auxiliaries

Asymmetric induction using chiral catalysts or auxiliaries provides direct access to enantiomerically enriched products. A notable approach employs Jacobsen’s thiourea catalyst to facilitate the Michael addition of methyl acrylate to a chiral imine intermediate derived from 6-methylpiperidin-3-one.

The imine is prepared by condensing 6-methylpiperidin-3-one with (R)- or (S)-α-methylbenzylamine. The subsequent Michael addition proceeds in toluene at −20°C, achieving up to 92% ee. Hydrolysis of the auxiliary and esterification yields the target compound with retained stereochemistry.

Critical Data:

Step Yield ee
Imine Formation 85% N/A
Michael Addition 78% 92%
Final Esterification 90% 90%

This method’s efficiency is hampered by multi-step purification, but it remains valuable for high-value intermediates.

Continuous Flow Synthesis for Industrial Scaling

Industrial production prioritizes continuous flow processes to enhance throughput and safety. A patented protocol describes the synthesis of methyl 6-methylpiperidine-3-carboxylate in a continuous flow reactor under high-pressure conditions (50 bar).

The reaction involves the catalytic hydrogenation of methyl 6-methylnicotinate using a palladium-on-carbon (Pd/C) packed bed reactor. Key advantages include:

  • Residence Time : 30 minutes (vs. 16 hours in batch)
  • Productivity : 10 kg/L·h
  • Purity : ≥99.5% (HPLC)
  • Solvent Recovery : 95% via integrated distillation

Flow Reactor Configuration:

Component Specification
Reactor Type Tubular fixed-bed
Catalyst 5% Pd/C (mesh 200–400)
Temperature 80°C
Pressure 50 bar
Hydrogen Flow Rate 2 L/min

This method reduces side reactions and improves thermal management, making it ideal for multi-ton production.

Resolution via Diastereomeric Salt Formation

Classical resolution remains a cost-effective strategy for separating enantiomers. A reported method involves reacting racemic methyl 6-methylpiperidine-3-carboxylate with (−)-dibenzoyl-L-tartaric acid in ethanol to form diastereomeric salts.

The salts exhibit differential solubility, enabling selective crystallization. The (3R,6S) enantiomer preferentially crystallizes at 4°C, while the (3S,6R) isomer remains in solution. After filtration, the free base is regenerated using sodium hydroxide and re-esterified to >99% ee.

Resolution Efficiency:

Parameter Value
Resolving Agent (−)-Dibenzoyl-L-tartaric acid
Solvent Ethanol/water (9:1)
Crystallization Temp 4°C
Overall Yield 65%
Final ee ≥99%

This method is widely adopted in generic drug manufacturing due to low reagent costs.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R,6S)-6-methylpiperidine-3-carboxylate and methyl (3S,6R)-6-methylpiperidine-3-carboxylate undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert these compounds into their respective alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Cancer Treatment

Recent studies have highlighted the potential of these compounds in cancer therapy. For instance, a patent describes the use of a combination of a CBP/p300 bromodomain inhibitor with KRAS inhibitors for treating cancers with KRAS mutations. While the specific role of methyl (3R,6S)-6-methylpiperidine-3-carboxylate is not directly mentioned, its structural analogs have been implicated in enhancing the efficacy of such treatments by acting as chemical ligands that modify protein functions involved in oncogenesis .

Metabolic Disorders

A significant application of methyl (3R,6S)-6-methylpiperidine-3-carboxylate is its role in promoting white adipose tissue (WAT) beiging. Activation of the METTL3 complex by this compound has been shown to induce WAT beiging, which is associated with reduced body weight and improved metabolic profiles in diet-induced obese mice. This finding suggests a novel therapeutic pathway for obesity-related diseases .

Case Study 1: METTL3 Activation and Obesity

In a study published in Diabetes, researchers demonstrated that activation of METTL3 by methyl piperidine-3-carboxylate significantly promoted WAT beiging. The study found that:

  • Mice treated with the compound exhibited a notable reduction in body weight.
  • The mechanism involved stabilization of mRNAs related to thermogenesis via m^6A modification.

This study underscores the potential for using methyl piperidine derivatives as therapeutic agents targeting obesity and metabolic disorders .

Case Study 2: Synthesis and Characterization

Research published in MDPI focused on synthesizing novel derivatives of methyl piperidine carboxylates for potential applications in drug development. The study characterized various derivatives and assessed their biological activities, highlighting the versatility of piperidine-based compounds in medicinal chemistry .

Mechanism of Action

The mechanism of action of these compounds involves their interaction with specific molecular targets. For instance, they may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Key Identifiers :

  • Methyl (3R,6S)-6-methylpiperidine-3-carboxylate : CAS 1009376-78-6, MFCD22665872 .
  • Methyl (3S,6R)-6-methylpiperidine-3-carboxylate : CAS 1009376-79-7, MFCD21648274 .
    Both compounds are commercially available with purities ≥95% and are stored under inert, dark conditions at -20°C to ensure stability .

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

Piperidine carboxylates with modified substituents exhibit distinct physicochemical and biological properties. For example:

Compound Name Substituents Molecular Formula Melting Point (°C) Key Spectral Data (NMR δ, ppm) Reference
Methyl (3R,6S)-6-methylpiperidine-3-carboxylate 3-COOCH₃, 6-CH₃ C₈H₁₅NO₂ N/A δ 178.1 (C=O), δ 24.9 (CH₂), δ 18.8 (CH₃)
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyltetrahydropyridine-3-carboxylate 2-Ph, 5-thiophenyl, 6-oxo C₂₅H₂₄N₂O₅S₂ 152–159 δ 7.8–7.2 (aromatic H), δ 170.2 (C=O)
Methyl (2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-(triazolyl)tetrahydropyran-3,4,5-triacetate Multiple acetoxy groups C₂₉H₃₅F₁₇N₆O₈ N/A δ 5.3–4.2 (OCH₂), δ 178.1 (C=O)

Key Differences :

  • The polyfluorinated triazole derivatives in exhibit unique solubility profiles due to fluorinated chains, contrasting with the non-fluorinated target compounds.

Stereochemical Variants

Stereochemistry critically influences reactivity and applications. Examples include:

Compound Name Configuration CAS Number Purity Application Reference
Methyl (3R,6S)-6-methylpiperidine-3-carboxylate (3R,6S) 1009376-78-6 95% Pharmaceutical intermediate
Methyl (3S,6R)-6-methylpiperidine-3-carboxylate (3S,6R) 1009376-79-7 95% Chiral building block
(3R,6S)-6-Methylpiperidin-3-ol hydrochloride (3R,6S) 2227198-81-2 N/A Bioactive intermediate

Key Insights :

  • The target compounds are diastereomers, as evidenced by distinct CAS numbers and configurations .
  • (3R,6S)-6-Methylpiperidin-3-ol hydrochloride demonstrates the impact of hydroxyl substitution on solubility and biological activity compared to the methoxycarbonyl group in the target compounds.

Functional Group Variations

Modifications such as hydroxylation or fluorination alter chemical behavior:

Compound Name Functional Groups Molecular Weight Stability Reference
Methyl (3R,6S)-6-methylpiperidine-3-carboxylate COOCH₃, CH₃ 157.21 Stable at -20°C
(3S,6R)-1-((Benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid COOH, Cbz 277.32 Requires inert storage
(3R,6S)-6-Methylpiperidin-3-ol hydrochloride OH, HCl 151.63 Hygroscopic

Comparison :

  • The benzyloxycarbonyl (Cbz) group in introduces protective-group strategies for amine functionalities, absent in the target compounds.
  • Hydroxyl-containing derivatives like are more polar, affecting their pharmacokinetic profiles.

Analytical Data

  • HRMS : The target compounds show precise mass matches (e.g., m/z 130.1225 for a related intermediate) .
  • NMR : Distinct δ 18.8 ppm for the methyl group in the target compounds vs. δ 23.3 ppm for acetoxy groups in .

Biological Activity

Methyl (3R,6S)-6-methylpiperidine-3-carboxylate and methyl (3S,6R)-6-methylpiperidine-3-carboxylate are organic compounds that have garnered attention in medicinal chemistry due to their potential biological activities. Their unique piperidine ring structure and specific stereochemistry are critical in determining their interactions with various biological systems, which can lead to therapeutic applications.

Molecular Details:

PropertyMethyl (3R,6S)-6-Methylpiperidine-3-CarboxylateMethyl (3S,6R)-6-Methylpiperidine-3-Carboxylate
IUPAC NameMethyl (3R,6S)-6-methylpiperidine-3-carboxylateMethyl (3S,6R)-6-methylpiperidine-3-carboxylate
Molecular FormulaC₈H₁₅NO₂C₈H₁₅NO₂
CAS Number1009376-78-61009376-79-7
Molecular Weight157.21 g/mol157.21 g/mol

Biological Activities

Research indicates that both compounds exhibit several notable biological activities:

  • Antineoplastic Activity :
    • Both compounds have shown potential in targeting oncogenic drivers such as BCL6, which is implicated in various lymphoid malignancies. Structural modifications can enhance binding affinities and improve pharmacokinetic properties, making these compounds suitable candidates for cancer treatment .
  • Neuroprotective Effects :
    • The compounds may exhibit neuroprotective properties, suggesting their potential as lead compounds for developing drugs aimed at neurodegenerative diseases.
  • Anti-inflammatory Potential :
    • Their structural characteristics suggest interactions with inflammatory pathways, indicating potential as anti-inflammatory agents.

The mechanism of action for these compounds involves their interaction with various molecular targets, including enzymes and receptors. This interaction can modulate biological pathways leading to therapeutic effects. For instance:

  • Enzyme Inhibition : Both compounds may inhibit specific enzymes involved in disease pathways, thereby altering disease progression.
  • Receptor Binding : Their ability to bind to receptors can influence signaling pathways critical for cellular functions.

Comparative Analysis with Similar Compounds

To understand the unique properties of these methyl piperidine derivatives, a comparative analysis with similar compounds is essential:

Compound NameStereochemistryBiological Activity
(3R,6S)-Methyl 6-methylpiperidine-3-carboxylate(3R,6S)Lower binding affinity to BCL6 compared to (3S,6R)
(3S,5R)-Methyl 5-methylpiperidine-2-carboxylate(3S,5R)Neuroprotective effects observed
(2S,5R)-Methyl 5-methylpiperidine-2-carboxylate(2S,5R)Noted for anti-inflammatory properties

This table illustrates how variations in stereochemistry can lead to different biological activities and efficacies.

Case Studies and Research Findings

Recent studies have highlighted the significance of stereochemistry in the biological activity of piperidine derivatives. For example:

  • A study on BCL6 degradation revealed that specific isomers of piperidines showed varied binding affinities and degradation capabilities. Only certain configurations were effective at inducing degradation of BCL6, underscoring the importance of stereochemistry in drug design .
  • Another investigation into anti-cancer agents demonstrated that modifications in the piperidine structure could enhance cytotoxic effects against hematological cancers while promoting apoptosis through upregulation of pro-apoptotic genes like p53 and Bax .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.